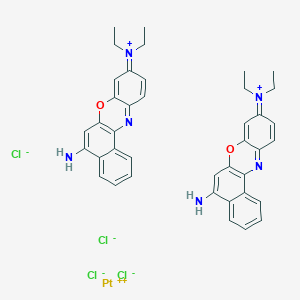
Ptcl4(nile blue)2
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ptcl4(nile blue)2 involves the reaction of tetrachloroplatinum(II) with nile blue under specific conditions. The preparation typically requires the following steps :
- Dissolution of tetrachloroplatinum(II) in an appropriate solvent.
- Addition of nile blue to the solution.
- Stirring the mixture under controlled temperature and pH conditions to ensure complete reaction.
- Isolation and purification of the resulting complex through techniques such as filtration and recrystallization.
Analyse Des Réactions Chimiques
Ptcl4(nile blue)2 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the platinum center undergoes changes in its oxidation state.
Substitution: Ligands in the complex can be replaced by other molecules, leading to the formation of new compounds.
DNA Interaction: This compound can induce conformational changes in DNA, leading to single-strand breaks.
Common reagents used in these reactions include oxidizing agents, reducing agents, and other ligands that can interact with the platinum center. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ptcl4(nile blue)2 involves its interaction with DNA. The compound can bind to DNA, causing conformational changes that lead to single-strand breaks. This interaction is facilitated by the positively charged nile blue dye, which allows the complex to gain access to the cellular nucleus and deliver the reactive tetrachloroplatinum anion to the vicinity of the DNA . The compound’s cytotoxicity and radiosensitizing effects are attributed to these DNA interactions.
Comparaison Avec Des Composés Similaires
Ptcl4(nile blue)2 can be compared to other similar compounds, such as Ptcl4(neutral red)2. Both compounds are formed by the interaction of tetrachloroplatinum(II) with different dyes (nile blue and neutral red, respectively). While both complexes exhibit DNA interaction and cytotoxicity, this compound has shown greater effectiveness in producing single-strand DNA breaks and enhancing the effects of radiation .
Propriétés
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;platinum(2+);tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H19N3O.4ClH.Pt/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;;;;;/h2*5-12,21H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIQTXEVAYIMZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Cl4N6O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123797-79-5 | |
| Record name | Nile blue-platinum tetrachloride complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123797795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















